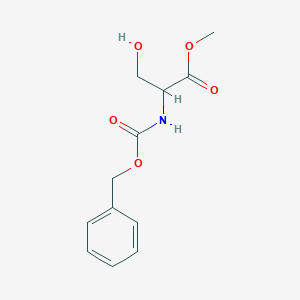

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINAUOAOVQPWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314440 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-15-4 | |

| Record name | 14464-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-[(benzyloxy)carbonyl]serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Foreword: The Unsung Workhorse of Peptide and Medicinal Chemistry

In the landscape of complex organic synthesis, particularly within the realms of peptide chemistry and drug development, certain molecules, while not headline-grabbing final products, are the indispensable cornerstones upon which innovation is built. Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a chiral ester derivative of serine, is one such molecule.[1][2] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a compilation of data, but a narrative grounded in practical application and field-proven insights. We will delve into the nuances of its synthesis, the subtleties of its characterization, and its versatile applications, providing a comprehensive understanding of this pivotal building block.

Molecular Identity and Physicochemical Properties

This compound is most commonly referred to by a variety of synonyms, a testament to its widespread use and the different contexts in which it appears. Understanding these is crucial for a comprehensive literature search and for clear communication within the scientific community.

Common Synonyms:

-

N-Cbz-L-serine methyl ester

-

Cbz-Ser-OMe

-

Z-Ser-OMe

-

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

-

N-Carbobenzyloxy-L-serine methyl ester

The core of its utility lies in its structure: a serine backbone where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is esterified as a methyl ester.[1][2] This dual modification enhances its stability and solubility in organic solvents, making it an ideal intermediate for further synthetic transformations.[2]

Table 1: Physicochemical Properties of N-Cbz-L-serine methyl ester

| Property | Value | Source(s) |

| CAS Number | 1676-81-9 (L-isomer) | [2] |

| Molecular Formula | C₁₂H₁₅NO₅ | [2][3] |

| Molecular Weight | 253.25 g/mol | [2][3] |

| Appearance | White to off-white solid or colorless oil | |

| Melting Point | 41-43 °C | [] |

| Boiling Point | 170 °C at 0.01 mmHg | [] |

| Storage Temperature | Refrigerated (0-10°C) | [5] |

Synthesis: A Practical Approach with Mechanistic Insights

The synthesis of N-Cbz-L-serine methyl ester is a foundational procedure in many laboratories. While several routes exist, the most common and reliable method involves the N-protection of L-serine methyl ester hydrochloride. This approach is favored for its high yields and the relative ease of purification.

The Rationale Behind the Chosen Synthetic Pathway

The decision to start with L-serine methyl ester hydrochloride is strategic. Esterification of the carboxylic acid at the outset serves two primary purposes: it protects the carboxyl group from participating in unwanted side reactions during the subsequent N-protection step, and it significantly improves the solubility of the amino acid derivative in organic solvents, which is crucial for a homogeneous reaction mixture.[6] The hydrochloride salt form ensures the stability of the starting material.

The choice of the benzyloxycarbonyl (Cbz) group for N-protection is a classic and robust strategy in peptide synthesis.[7][8] The Cbz group is stable under a wide range of conditions, yet it can be readily removed under mild conditions via catalytic hydrogenolysis, ensuring the integrity of the peptide being synthesized.[7]

Detailed Experimental Protocol

This protocol details the N-protection of L-serine methyl ester hydrochloride using benzyl chloroformate.

Materials:

-

L-serine methyl ester hydrochloride

-

Dioxane

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

10% Sodium chloride (NaCl) aqueous solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Step-by-Step Procedure:

-

Dissolution and Basification: In a round-bottom flask, suspend L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol, 1.00 equiv) in dioxane (5.00 mL). To this suspension, add an aqueous solution of NaHCO₃ (1.62 g, 19.3 mmol, 3.00 equiv) in 25.7 mL of water. The mixture should be stirred until the solid dissolves. The addition of sodium bicarbonate is crucial to neutralize the hydrochloride salt and to create the basic conditions necessary for the subsequent reaction.[9]

-

N-Protection: To the reaction mixture, add a solution of benzyl chloroformate (1.10 mL, 7.72 mmol, 1.20 eq.) in dioxane (15.0 mL). The reaction is typically stirred at room temperature (25 °C) for about 5 hours.[9] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, quench the reaction by adding 1 M HCl aqueous solution until the pH is acidic. This step neutralizes the excess base and protonates any remaining unreacted amine. Extract the aqueous layer twice with ethyl acetate. The organic layers are then combined.[9]

-

Washing and Drying: Wash the combined organic layers with a 10% NaCl aqueous solution (brine) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

-

Purification: The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent (e.g., a gradient of ethyl acetate in hexane).[9] This step is essential to remove any unreacted starting materials and byproducts, yielding the pure N-Cbz-L-serine methyl ester as a colorless oil or a white solid.

Caption: Workflow for the synthesis of N-Cbz-L-serine methyl ester.

Spectroscopic Characterization: Confirming Identity and Purity

Rigorous characterization is paramount to ensure the synthesized material is of the required purity for subsequent applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Table 2: Representative ¹H and ¹³C NMR Data for N-Cbz-L-serine methyl ester (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.30-7.40 | m | - | 5H, Ar-H | |

| 5.15 | s | - | 2H, -O-CH₂ -Ph | |

| 5.90 | d | ~8.0 | 1H, NH | |

| 4.40 | m | - | 1H, α-CH | |

| 3.95 | dd | 11.2, 3.6 | 1H, β-CH a | |

| 3.85 | dd | 11.2, 4.0 | 1H, β-CH b | |

| 3.75 | s | - | 3H, -OCH₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| 170.5 | C =O (ester) | |||

| 156.2 | C =O (carbamate) | |||

| 136.1 | Ar-C (quaternary) | |||

| 128.5, 128.2, 128.0 | Ar-C H | |||

| 67.2 | -O-C H₂-Ph | |||

| 63.3 | β-C H₂ | |||

| 56.1 | α-C H | |||

| 52.8 | -OC H₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Applications in Drug Development and Peptide Synthesis

The true value of N-Cbz-L-serine methyl ester is realized in its application as a versatile building block in the synthesis of complex, biologically active molecules.

Cornerstone of Peptide Synthesis

In the intricate process of assembling peptides, protecting the reactive functional groups of amino acids is essential to prevent unwanted side reactions.[7][10] N-Cbz-L-serine methyl ester serves as a protected serine residue, ready for incorporation into a growing peptide chain.[2] The Cbz group provides robust protection for the amino terminus, while the methyl ester protects the carboxyl end.

Caption: Role of Cbz-Ser-OMe in stepwise peptide synthesis.

A critical consideration when using Cbz-protected serine derivatives is the potential for epimerization, particularly during the activation of the carboxyl group for peptide bond formation.[11] This side reaction can lead to the formation of the undesired D-isomer, which can be difficult to separate from the desired product and can have a significant impact on the biological activity of the final peptide.[11] Careful selection of coupling reagents and reaction conditions is crucial to minimize this risk.

Precursor to Bioactive Molecules

Beyond linear peptides, N-Cbz-L-serine methyl ester is a key starting material for the synthesis of a variety of other important molecules.

-

β-Lactam Antibiotics: The chiral backbone of serine is an excellent template for the stereoselective synthesis of β-lactam rings, the core structural motif of many life-saving antibiotics.[12][13][14] N-Cbz-L-serine methyl ester can be converted into key intermediates for the synthesis of novel β-lactam antibiotics.[12]

-

Lactivicin Analogs: This compound is an intermediate in the synthesis of lactivicin analogs, which are a class of non-β-lactam antibiotics that inhibit penicillin-binding proteins.[15]

-

Immunosuppressants: While not a direct precursor in the biosynthesis of drugs like tacrolimus, Cbz-protected amino acids are fundamental tools in the laboratory synthesis of complex natural products and their analogs, including immunosuppressants.[6][16]

Safety and Handling: A Scientist's Responsibility

As with any chemical reagent, a thorough understanding of the associated hazards and proper handling procedures is non-negotiable.

Table 3: Summary of Safety Information for N-Cbz-L-serine methyl ester

| Hazard Category | Description and Precautions |

| Health Hazards | May cause skin, eye, and respiratory tract irritation. Avoid inhalation of dust and contact with skin and eyes.[2][17] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[2][7][17] |

| Handling | Handle in a well-ventilated area, preferably in a fume hood.[15] Avoid generating dust. Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents. |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes.[7] Skin: Wash off immediately with soap and plenty of water.[7] Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention. |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[18] |

A note of caution regarding the synthesis: Benzyl chloroformate, the reagent used for N-protection, is a lachrymator and is corrosive.[15][17] It should be handled with extreme care in a fume hood, and appropriate personal protective equipment must be worn.[15]

Conclusion: An Essential Tool for Chemical Innovation

This compound, or N-Cbz-L-serine methyl ester, is a prime example of a molecule whose importance is defined by its versatility and reliability. For researchers in peptide synthesis and drug development, a deep understanding of this compound is not merely academic; it is a practical necessity. From its straightforward yet nuanced synthesis to its critical role in the construction of complex bioactive molecules, Cbz-Ser-OMe will undoubtedly remain a staple in the synthetic chemist's toolbox for the foreseeable future.

References

-

Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

LookChem. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

l-Serine methyl ester hydrochloride. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Protecting Groups in Peptide Synthesis. (2020). PubMed. Retrieved from [Link]

-

Convergent biosynthetic pathways to β-lactam antibiotics. (2016). PubMed Central (PMC). Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

Next Peptide. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Serine, N-(ethoxycarbonyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

[Biosynthesis of immunosuppressant tacrolimus: a review]. (2023). PubMed. Retrieved from [Link]

-

Advances in the chemistry of β-lactam and its medicinal applications. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

-

UU Research Portal. (n.d.). preparation-of-poly-n-methyl-aminooxy-serine-polypeptides-by-nca-ring-opening-polymerization-for-modification-with-reducing-oligosaccharides. Retrieved from [Link]

-

ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. Retrieved from [Link]

-

Bio NMR spectroscopy. (n.d.). Bio NMR spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Retrieved from [Link]

-

Epimerisation in Peptide Synthesis. (2023). PubMed. Retrieved from [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PubMed Central (PMC). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of ester and amide derivatives of beta-lactam nuclei.

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]

-

Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. (2023). National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [Biosynthesis of immunosuppressant tacrolimus: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Convergent biosynthetic pathways to β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzyl Chloroformate [commonorganicchemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. grokipedia.com [grokipedia.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Structure Elucidation of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate (Cbz-Ser-OMe)

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a critical N-protected serine derivative commonly referred to as Cbz-Ser-OMe or Z-Ser-OMe. As a key intermediate in peptide synthesis and the development of complex biologically active molecules, unambiguous confirmation of its molecular structure is paramount to ensure experimental validity and the integrity of downstream applications.[1][2] This document moves beyond a simple recitation of analytical data, offering a rationale-driven approach for researchers, scientists, and drug development professionals. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as a self-validating system for structural confirmation. Detailed experimental protocols, data interpretation guides, and workflow visualizations are provided to equip the reader with the necessary tools for confident and accurate characterization.

Foundational Context: Synthesis and Molecular Architecture

The journey to structural verification begins with an understanding of the molecule's origin and composition. Cbz-Ser-OMe is synthesized to mask the reactive amine and carboxylic acid functionalities of the parent amino acid, L-serine, allowing for selective chemical transformations at other sites.[1][3]

A common synthetic pathway involves the esterification of N-Cbz-L-serine or, conversely, the N-protection of L-serine methyl ester hydrochloride with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4][5][6] The choice of synthesis dictates the potential impurity profile, which may include unreacted starting materials, reagents, or byproducts of side reactions. Therefore, rigorous purification, typically via silica gel chromatography, is a prerequisite for accurate analytical assessment.

The core structure of Cbz-Ser-OMe (Molecular Formula: C₁₂H₁₅NO₅, Molecular Weight: 253.25 g/mol ) is comprised of three key domains:

-

The Serine Backbone: A central chiral α-carbon bonded to a primary hydroxyl group (-CH₂OH).

-

N-Terminal Protection: The amine is protected as a carbamate with the benzyloxycarbonyl (Cbz or Z) group. This group is stable under many conditions but can be readily removed by catalytic hydrogenolysis.[1][7]

-

C-Terminal Protection: The carboxylic acid is protected as a methyl ester, enhancing solubility in organic solvents and preventing its participation in undesired reactions.[1]

Caption: Molecular Structure of Cbz-Ser-OMe.

The Core Analytical Triad: NMR, IR, and MS

No single technique provides a complete structural picture. True analytical rigor is achieved by integrating data from orthogonal methods. The workflow below illustrates a logical progression from synthesis to definitive characterization.

Caption: Integrated workflow for Cbz-Ser-OMe structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the cornerstone of structure elucidation for organic molecules. It provides unparalleled detail about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C), effectively mapping the molecular skeleton.

This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified Cbz-Ser-OMe in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. CDCl₃ is often a good first choice due to its ability to dissolve a wide range of organic compounds.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to establish connectivity.

Trustworthiness (Expected Data & Interpretation): The ¹H NMR spectrum provides a distinct fingerprint for the molecule.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Aromatic (C₆H₅ -) | 7.30 - 7.40 | Multiplet (m) | 5H | Characteristic region for protons on a monosubstituted benzene ring. |

| Amide (-NH -) | 5.40 - 6.20 | Doublet (d) | 1H | The proton on the nitrogen of the carbamate group, coupled to the α-proton. Its chemical shift can be concentration-dependent. |

| Benzylic (-O-CH₂ -Ph) | 5.11 | Singlet (s) | 2H | The two protons of the benzylic methylene are chemically equivalent and show no coupling to other protons, resulting in a singlet. |

| α-Proton (-CH (NH)-) | 4.50 - 4.60 | Multiplet (m) | 1H | This proton is coupled to the amide proton and the two diastereotopic β-protons, resulting in a complex multiplet. |

| β-Protons (-CH₂ -OH) | 3.80 - 4.20 | Multiplet (m) | 2H | These two protons are diastereotopic due to the adjacent chiral center and are coupled to the α-proton and each other. |

| Methyl Ester (-O-CH₃ ) | 3.70 - 3.80 | Singlet (s) | 3H | The three equivalent protons of the methyl group are isolated from other protons, appearing as a sharp singlet. |

| Hydroxyl (-OH ) | 2.00 - 3.00 | Broad Singlet (br s) | 1H | The signal is often broad due to chemical exchange. It will disappear upon adding a drop of D₂O to the NMR tube, a key confirmatory test. |

Note: Chemical shifts are referenced from a supporting information file for a related compound and general NMR data tables.[8][9][10]

This experiment identifies all unique carbon environments in the molecule.

Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all C-H couplings are removed, resulting in each unique carbon appearing as a singlet.

-

Analysis: Correlate the number of signals with the number of unique carbons in the proposed structure.

Trustworthiness (Expected Data & Interpretation):

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale for Assignment |

| Ester Carbonyl (C =O) | ~171 | Typical chemical shift for a methyl ester carbonyl carbon. |

| Carbamate Carbonyl (C =O) | ~156 | Characteristic region for a carbamate carbonyl, deshielded by two oxygen atoms. |

| Aromatic (ipso-C ) | ~136 | The quaternary carbon of the benzene ring attached to the benzylic group. |

| Aromatic (C H) | 128.0 - 128.6 | Region for protonated aromatic carbons. Multiple signals may be observed due to symmetry. |

| Benzylic (-O-C H₂-Ph) | ~67 | The benzylic carbon is attached to an electronegative oxygen atom. |

| β-Carbon (-C H₂-OH) | ~63 | The carbon bearing the hydroxyl group. |

| α-Carbon (-C H(NH)-) | ~55 | The chiral center, attached to the nitrogen atom. |

| Methyl Ester (-O-C H₃) | ~53 | The carbon of the methyl ester group. |

Note: Chemical shifts are referenced from published data for similar N-protected serine methyl esters.[8][11]

Expertise & Experience: When spectra are crowded or assignments are ambiguous, 2D NMR experiments provide definitive proof of connectivity. For a molecule like Cbz-Ser-OMe, a COSY (Correlation Spectroscopy) experiment is invaluable. It reveals which protons are coupled to each other.

Caption: Key ¹H-¹H COSY correlations in Cbz-Ser-OMe.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (e.g., stretching, bending).

Methodology:

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a solid dispersion in a KBr pellet.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the expected functional groups.

Trustworthiness (Expected Data & Interpretation):

| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (alcohol) | 3200 - 3500 (Broad) | Hydroxyl (-OH) |

| N-H Stretch (carbamate) | 3250 - 3350 | Amine (-NH) |

| C-H Stretch (aromatic) | 3000 - 3100 | Benzene Ring |

| C-H Stretch (aliphatic) | 2850 - 3000 | -CH₂, -CH, -CH₃ |

| C=O Stretch (ester) | ~1745 | Methyl Ester |

| C=O Stretch (carbamate) | ~1695 | Cbz Group |

| C=C Stretch (aromatic) | 1450 - 1600 | Benzene Ring |

Note: Wavenumbers are based on typical values for these functional groups found in IR spectroscopy correlation tables and literature for related compounds.[8][12][13] The presence of two distinct carbonyl peaks is a critical diagnostic feature, confirming both the ester and carbamate groups.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, which is one of the most definitive pieces of structural evidence. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using Electrospray Ionization (ESI), a soft ionization technique that typically keeps the molecule intact. Data is acquired in positive ion mode.

-

Analysis: Identify the molecular ion peak. For ESI, this is often an adduct with a proton [M+H]⁺ or a sodium ion [M+Na]⁺.

Trustworthiness (Expected Data & Interpretation):

-

Molecular Formula: C₁₂H₁₅NO₅

-

Exact Mass (Monoisotopic): 253.0950 Da

-

Expected ESI-MS Signals:

-

[M+H]⁺: m/z 254.1023

-

[M+Na]⁺: m/z 276.0842

-

Confirmation of the molecular ion at the correct m/z value provides strong evidence for the overall structure. HRMS data matching the calculated exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, ruling out other potential structures with the same nominal mass.

Conclusion: A Self-Validating Analytical System

The structural elucidation of this compound is not achieved by a single measurement but by the convergence of evidence from multiple, independent analytical techniques. NMR spectroscopy maps the carbon-hydrogen framework and establishes atomic connectivity. IR spectroscopy provides a rapid confirmation of the essential functional groups (hydroxyl, amide, ester, carbamate). Finally, mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a self-validating system that provides an unambiguous and trustworthy confirmation of the molecular structure, ensuring the quality and reliability of this vital chemical building block for research and development.

References

-

PrepChem. Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids. Available from: [Link]

-

Organic Syntheses. Procedure 70. Available from: [Link]

-

Canadian Science Publishing. In previous publications from this laboratory (1-9) methods for the synthesis of choline, ethanolamine, and serine-containing g. Canadian Journal of Chemistry. Available from: [Link]

-

ScienceOpen. Supporting Information. Available from: [Link]

-

LookChem. methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate. Available from: [Link]

-

Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]

-

Rohman, A. et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Available from: [Link]

-

Bio-Synthesis Inc. Amino Acid Analysis Overview. (2012). Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available from: [Link]

-

Amerigo Scientific. Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoate. Available from: [Link]

-

National Institutes of Health (NIH). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). Available from: [Link]

- Santa Cruz Biotechnology. Methyl 2-(S)-[N-[(Benzyloxy)carbonyl]amino-3-[N-[t-butyloxycarbonyl)amino]-propionate. Available from: https://www.scbt.

-

SpectraBase. L-Serine, N-(ethoxycarbonyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Royal Society of Chemistry. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (2020). Available from: [Link]

-

American Chemical Society. Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (2009). Available from: [Link]

-

Organic-Chemistry.org. Cbz-Protected Amino Groups. (2019). Available from: [Link]

-

Chemsrc. N-Cbz-L-serine methyl ester | CAS#:1676-81-9. Available from: [Link]

-

Aapptec Peptides. Z-Ser-OMe [1676-81-9]. Available from: [Link]

-

PubMed. Infrared absorption spectra of some amino acids and their complexes. Available from: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

-

ResearchGate. What is the usual nature of impurities in synthetic peptides?. (2015). Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]

-

Wikipedia. Protein crystallization. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate|lookchem [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate | 14464-15-4 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 12. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

synthesis pathway for Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

An In-Depth Technical Guide to the Synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a crucial chiral building block in peptide synthesis and the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the prevalent synthetic strategies. The guide will delve into the mechanistic underpinnings of these methods, present detailed, step-by-step experimental protocols, and summarize key data for practical application. The synthesis of this serine derivative, often referred to as N-Cbz-L-serine methyl ester or Z-Ser-OMe, is a fundamental process in modern organic chemistry.[1][2][3][4][5][6][7][8]

Introduction: The Significance of a Protected Serine Derivative

This compound is a derivative of the amino acid L-serine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is esterified as a methyl ester. This strategic protection and modification serve several critical purposes in organic synthesis:

-

Amine Protection: The Cbz group is a robust protecting group for amines, preventing their participation in unwanted side reactions during subsequent synthetic steps.[1] It is stable under a variety of reaction conditions and can be selectively removed when desired.[1][9]

-

Enhanced Solubility and Reactivity: The methyl ester form increases the compound's solubility in organic solvents and activates the carboxyl group for further transformations, particularly peptide bond formation.[1]

-

Chiral Integrity: As a derivative of a natural amino acid, maintaining the stereochemical integrity of the chiral center is paramount. The synthetic methods employed are designed to minimize racemization.

Due to these features, this compound is a valuable intermediate in the synthesis of complex peptides, lactivicin analogs, and other biologically active molecules.[2][10]

Strategic Approaches to Synthesis

The synthesis of this compound can be approached via two primary strategic pathways, differing in the sequence of the protection and esterification steps. The choice of strategy often depends on the starting materials available, desired scale, and the specific requirements of the subsequent reactions.

Strategy A: Esterification Followed by N-Protection

This is a frequently employed and efficient route that begins with the esterification of L-serine, followed by the protection of the amino group.

Caption: Strategy B: N-protection followed by esterification.

Detailed Synthesis Protocols and Mechanistic Insights

Synthesis via Strategy A: A Two-Step Protocol

This is often the preferred method due to the high yields and straightforward procedures.

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

The esterification of L-serine is typically achieved through a Fischer-Speier esterification or by using thionyl chloride in methanol. The use of thionyl chloride is particularly effective as it reacts with methanol to generate HCl in situ, which acts as the catalyst and also converts the product to its hydrochloride salt, facilitating its isolation.

Reaction Mechanism: The reaction proceeds via protonation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent elimination of water yields the methyl ester.

Experimental Protocol:

-

Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath (0-10 °C).

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (35-40 °C) for 24-48 hours. [11]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to induce crystallization.

-

Isolate the L-serine methyl ester hydrochloride product by filtration or centrifugation and dry under vacuum. [11]Expected yields are typically high, around 98-99%. [11][12]

Step 2: N-protection with Benzyl Chloroformate

The amino group of the L-serine methyl ester hydrochloride is then protected using benzyl chloroformate (Cbz-Cl) in the presence of a base. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The chloride ion is subsequently eliminated, and a proton is removed by the base to yield the N-Cbz protected product.

Experimental Protocol:

-

Dissolve L-serine methyl ester hydrochloride in a suitable solvent system, such as a mixture of water and an organic solvent like diethyl ether or tetrahydrofuran. [10][13]2. Add a base, such as sodium bicarbonate, sodium carbonate, or magnesium oxide, to the solution. [2][10][13]3. Cool the mixture in an ice bath (0 °C).

-

Slowly add benzyl chloroformate, either neat or as a solution in a suitable solvent like toluene, while stirring vigorously. [9][10]5. Continue stirring at 0 °C for a couple of hours, then allow the reaction to warm to room temperature and stir for an additional period. [10]6. Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup to remove salts and excess base. The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. [13]8. Purify the product by recrystallization or column chromatography on silica gel.

Synthesis via Strategy B: An Alternative Two-Step Protocol

This strategy can also be effective, though the esterification of the sterically more hindered N-Cbz-L-serine may require specific conditions.

Step 1: Synthesis of N-Cbz-L-Serine

This step is analogous to the N-protection described in Strategy A, but starting with L-serine instead of its methyl ester.

Step 2: Esterification of N-Cbz-L-Serine

Several methods can be employed for the esterification of N-Cbz-L-serine:

-

Methanol with an Acid Catalyst: Refluxing N-Cbz-L-serine in methanol with a catalytic amount of a strong acid like sulfuric acid can drive the reaction towards the ester product. [1]* Using Alkylating Agents: A common and effective method involves the use of an alkylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as triethylamine or potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). [14][15] Experimental Protocol (using Dimethyl Sulfate):

-

Dissolve N-Cbz-L-serine in dry DMF under an inert atmosphere (e.g., argon) and cool to 0 °C. [14]2. Add triethylamine, followed by the dropwise addition of dimethyl sulfate. [14]3. Allow the reaction to warm to room temperature and stir overnight. [14]4. Quench the reaction by pouring it into water and extract the product with an organic solvent like ethyl acetate. [14]5. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [14]6. Purify the resulting oil or solid by silica gel chromatography. [14]

Data Summary and Comparison

| Synthesis Strategy | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Strategy A | Thionyl chloride, Methanol, Benzyl chloroformate | High | Generally high-yielding and uses readily available starting materials. | Involves handling of corrosive and lachrymatory reagents. |

| Strategy B | Benzyl chloroformate, Dimethyl sulfate, Base (e.g., TEA) | Good to High | Can be advantageous if N-Cbz-L-serine is already available. | Esterification of the protected amino acid can sometimes be sluggish. |

Purification and Characterization

The final product, this compound, is typically an off-white to light yellow solid or a pale amber oil. [10][15]Purification is generally achieved by recrystallization from a suitable solvent system (e.g., diethyl ether) or by column chromatography on silica gel. [14] The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the ester and carbamate, O-H of the alcohol, and N-H of the carbamate).

-

Melting Point: The melting point of the solid product can be compared to literature values (around 42 °C) as an indicator of purity. [2][10]

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with several reliable and high-yielding pathways available. The choice between the primary synthetic strategies—esterification followed by N-protection or the reverse sequence—will depend on factors such as starting material availability, scalability, and the specific context of the research or development project. By understanding the underlying chemical principles and adhering to detailed experimental protocols, researchers can efficiently produce this valuable chiral intermediate for a wide range of applications in peptide synthesis and medicinal chemistry.

References

- Benchchem. (n.d.). This compound.

- Benchchem. (n.d.). Application Notes and Protocols for the Esterification of N-benzyl-DL-serine.

- PrepChem.com. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester.

- Benchchem. (n.d.). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.

- Organic Syntheses. (n.d.). Procedure 70.

- Canadian Science Publishing. (n.d.). Synthesis of choline, ethanolamine, and serine-containing compounds.

- LookChem. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.

- ChemicalBook. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.

- Guidechem. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate 14464-15-4 wiki.

- ChemicalBook. (n.d.). L-SERINE METHYL ESTER synthesis.

- Wikipedia. (n.d.). Benzyl chloroformate.

- PrepChem.com. (n.d.). Synthesis of b. Z-Trp-Ser-OMe.

- MedchemExpress.com. (n.d.). Z-Ser-OMe | Amino Acid Derivative.

- AbMole BioScience. (n.d.). Z-Ser-OMe | CAS 1676-81-9.

- Aapptec Peptides. (n.d.). Z-Ser-OMe [1676-81-9].

- Common Organic Chemistry. (n.d.). Benzyl Chloroformate.

- TCI Chemicals. (n.d.). N-Benzyloxycarbonyl-L-serine Methyl Ester 1676-81-9.

- Amerigo Scientific. (n.d.). Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoate.

- Chemrio. (n.d.). Cbz-D,L-Ser-OMe; 2-benzyloxycarbonylamino-3-hydroxypropionic acid methyl ester; N-Benzyloxycarbonyl-DL-serin-methylester.

- MedchemExpress.com. (n.d.). Z-Ser-OMe | Amino Acid Derivative.

- ResearchGate. (n.d.). Preparation of methyl ester of L-serine.

- Next Peptide. (n.d.). This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. peptide.com [peptide.com]

- 6. N-Benzyloxycarbonyl-L-serine Methyl Ester | 1676-81-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Methyl 2-benzyloxycarbonylamino-3-hydroxypropionate; N-benzyloxycarbonyl-serine methyl ester; Cbz-D,L-Ser-OMe; 2-benzyloxycarbonylamino-3-hydroxypropionic acid methyl ester; N-Benzyloxycarbonyl-DL-serin-methylester; N-benzyloxycarbonyl-DL-serine methyl ester | Chemrio [chemrio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 10. methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate | 14464-15-4 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. L-SERINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. prepchem.com [prepchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: Synthesis, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a pivotal building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. We will delve into its chemical identity, including its stereoisomeric forms and corresponding CAS numbers, and present detailed, field-proven protocols for its synthesis and purification. A thorough analysis of its structural characterization using modern spectroscopic techniques—NMR, IR, and Mass Spectrometry—is provided with expert interpretation. Furthermore, this guide explores the mechanistic role of its key functional groups, the benzyloxycarbonyl (Cbz) protecting group and the methyl ester, in synthetic strategies. A practical, step-by-step protocol for its application in dipeptide synthesis is detailed, alongside a discussion of its broader utility in the development of novel therapeutics. Safety protocols and handling guidelines are also outlined to ensure its effective and safe use in a research environment.

Introduction: The Strategic Importance of a Protected Serine Derivative

This compound, a derivative of the amino acid serine, represents a cornerstone reagent for chemists engaged in the intricate art of peptide and medicinal chemistry. Its structure is strategically designed for controlled, sequential chemical transformations. The presence of the benzyloxycarbonyl (Cbz or Z) group on the amine and a methyl ester on the carboxyl terminus allows for the selective manipulation of the side-chain hydroxyl group and controlled peptide bond formation.

The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational development in peptide chemistry, enabling the synthesis of peptides with defined sequences.[1] Its stability under a range of conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an invaluable tool.[2] The methyl ester serves a dual purpose: it protects the carboxylic acid from participating in unwanted side reactions and enhances the compound's solubility in organic solvents, facilitating its use in solution-phase synthesis.[3]

This guide will focus on both the racemic (DL) and the enantiomerically pure L-form (N-Cbz-L-serine methyl ester), as the latter is of particular importance in the synthesis of biologically active peptides and chiral drug candidates.

Compound Identification and Physicochemical Properties

A critical first step in utilizing any chemical is its unambiguous identification. This compound exists in stereoisomeric forms, each with a unique CAS Registry Number.

| Isomer | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| L-form | N-Cbz-L-serine methyl ester, Z-Ser-OMe | 1676-81-9 | C₁₂H₁₅NO₅ | 253.25 g/mol |

| DL-form | N-Cbz-DL-serine methyl ester | 14464-15-4[4] | C₁₂H₁₅NO₅ | 253.25 g/mol [4] |

Physicochemical Data for N-Cbz-L-serine methyl ester:

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 41-43 °C | [5] |

| Boiling Point | 170 °C at 0.01 mmHg | [5] |

| Specific Rotation [α]D | -12.0° to -17.0° (c=1, MeOH) | |

| Storage | Refrigerated (0-10°C) |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of N-Cbz-L-serine methyl ester is typically achieved through a two-step process: esterification of L-serine followed by N-protection. The following protocols are based on established chemical literature and provide a reliable pathway to the desired product.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of N-Cbz-L-serine methyl ester.

Protocol 1: Preparation of L-Serine Methyl Ester Hydrochloride

This protocol details the esterification of L-serine using thionyl chloride in methanol, a highly effective method that yields the hydrochloride salt of the methyl ester.

Materials:

-

L-Serine (1.0 eq)

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂) (1.2 eq)

Procedure:

-

Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and liberates HCl gas; perform in a well-ventilated fume hood.[6]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 35-40°C) and maintain for 24-48 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-serine methyl ester hydrochloride.

-

The crude product can be purified by recrystallization from methanol/diethyl ether.

Protocol 2: N-Protection with Benzyl Chloroformate (Cbz-Cl)

This protocol describes the N-protection of the synthesized L-serine methyl ester hydrochloride.

Materials:

-

L-Serine Methyl Ester Hydrochloride (1.0 eq)

-

Dioxane

-

Sodium Bicarbonate (NaHCO₃) (3.0 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.2 eq)

-

Ethyl Acetate

-

1M HCl

-

Brine

Procedure:

-

Dissolve L-serine methyl ester hydrochloride in a solution of sodium bicarbonate in water.[5]

-

To this aqueous solution, add a solution of benzyl chloroformate in dioxane.[5]

-

Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash successively with 1M HCl, water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-Cbz-L-serine methyl ester by column chromatography on silica gel or by recrystallization.

Analytical Characterization

Accurate structural confirmation is paramount. The following is a guide to the expected spectroscopic data for N-Cbz-L-serine methyl ester.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule.

-

δ ~7.35 ppm (m, 5H): These signals correspond to the five aromatic protons of the benzyl group in the Cbz protector.

-

δ ~5.60 ppm (d, 1H): This doublet is characteristic of the amide proton (NH), coupled to the adjacent alpha-proton.

-

δ ~5.10 ppm (s, 2H): A singlet integrating to two protons, representing the benzylic methylene protons (-CH₂-) of the Cbz group.

-

δ ~4.40 ppm (m, 1H): This multiplet corresponds to the alpha-proton (-CH-) of the serine backbone.

-

δ ~3.90 ppm (m, 2H): These signals arise from the two diastereotopic beta-protons (-CH₂OH) of the serine side chain.

-

δ ~3.75 ppm (s, 3H): A sharp singlet integrating to three protons, indicative of the methyl ester (-OCH₃) group.

-

δ ~2.50 ppm (br s, 1H): A broad singlet corresponding to the hydroxyl proton (-OH), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

-

δ ~171.0 ppm: Carbonyl carbon of the methyl ester.

-

δ ~156.5 ppm: Carbonyl carbon of the carbamate (Cbz group).

-

δ ~136.0 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group.

-

δ ~67.0 ppm: Benzylic carbon (-CH₂-) of the Cbz group.

-

δ ~63.0 ppm: Beta-carbon of the serine side chain (-CH₂OH).

-

δ ~57.0 ppm: Alpha-carbon of the serine backbone.

-

δ ~52.5 ppm: Methyl carbon of the ester group (-OCH₃).

FT-IR Spectroscopy

Infrared spectroscopy helps identify the key functional groups present.

-

~3400 cm⁻¹ (broad): O-H stretching of the alcohol group.

-

~3300 cm⁻¹: N-H stretching of the amide in the carbamate.

-

~3000-2850 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

-

~1740 cm⁻¹ (strong): C=O stretching of the methyl ester.[7]

-

~1690 cm⁻¹ (strong): C=O stretching of the carbamate (Cbz group).

-

~1530 cm⁻¹: N-H bending of the amide.

-

~1250 cm⁻¹: C-O stretching of the ester and carbamate groups.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

-

Expected [M+H]⁺: 254.0974

-

Expected [M+Na]⁺: 276.0793

-

Key Fragmentation: A characteristic fragmentation pattern involves the loss of the benzyl group or the entire benzyloxycarbonyl group, leading to prominent peaks in the mass spectrum. The McLafferty rearrangement is not prominent for this structure, but alpha-cleavage around the carbonyl groups can be expected.[8]

Mechanism and Application in Peptide Synthesis

The Role and Removal of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a robust amine protecting group, stable to the basic conditions often used for saponification of methyl esters and to the acidic conditions of some coupling reactions. Its primary mode of cleavage is through catalytic hydrogenolysis.

Diagram: Cbz Deprotection Mechanism

Caption: Workflow for the synthesis of a protected dipeptide.

Protocol 3: Synthesis of Cbz-L-Seryl-L-Alanine Methyl Ester

Materials:

-

N-Cbz-L-serine methyl ester

-

1M Sodium Hydroxide (NaOH)

-

L-Alanine methyl ester hydrochloride (1.0 eq relative to Cbz-L-Serine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Saponification: Dissolve N-Cbz-L-serine methyl ester in a minimal amount of methanol and add 1.1 equivalents of 1M NaOH. Stir at room temperature for 1-2 hours until TLC indicates complete conversion to the free acid (N-Cbz-L-serine). Acidify the solution with 1M HCl to pH 2-3 and extract the product with ethyl acetate. Dry and concentrate to obtain N-Cbz-L-serine.

-

Coupling Reaction: a. In a round-bottom flask, dissolve N-Cbz-L-serine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C. b. In a separate flask, suspend L-Alanine methyl ester hydrochloride (1.0 eq) in DCM and add triethylamine (1.1 eq) to generate the free amine. c. Add EDC (1.1 eq) to the N-Cbz-L-serine solution and stir for 20 minutes at 0°C for pre-activation. d. Add the free amine solution of L-Alanine methyl ester to the activated N-Cbz-L-serine solution. e. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude dipeptide, Cbz-L-Seryl-L-Alanine methyl ester, by flash column chromatography.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors/reagents.

| Hazard Statement | Description | Precautionary Statement |

| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

This GHS information is based on data for similar compounds and should be used as a guideline. A[9]lways consult the specific Safety Data Sheet (SDS) provided by the supplier.

Handling:

-

Use in a well-ventilated area or a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

[10]Storage:

-

Store in a tightly sealed container in a cool, dry place. *[4] For the L-isomer, refrigeration (0-10°C) is recommended to maintain stability and optical purity.

This compound is a versatile and indispensable tool for the modern synthetic chemist. Its carefully designed structure, featuring orthogonal protecting groups, provides the control necessary for complex multi-step syntheses, particularly in the realm of peptide chemistry and drug discovery. By understanding its properties, mastering its synthesis, and correctly interpreting its analytical data, researchers can confidently employ this reagent to construct novel molecules with significant biological potential. The protocols and data presented in this guide serve as a robust foundation for the successful application of this compound in the laboratory, empowering scientists to advance their research and development objectives.

References

- Bawazeer, S. (2022). Synthesis of Cbz-Ala-Ala-Ala-Ala: A Detailed Protocol for Solution-Phase Peptide Chemistry. BenchChem.

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). Retrieved from [Link]

-

PubChem. (n.d.). N-((Phenylmethoxy)carbonyl)-L-serine methyl ester. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(Phenylmethoxy_carbonyl-L-serine-methyl-ester]([Link]

-

LookChem. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification for N-((Phenylmethoxy)carbonyl)-L-serine methyl ester. Retrieved from [Link]

- Canadian Science Publishing. (1956). In previous publications from this laboratory (1-9) methods for the sy~lthesis of choline, ethanolamine, and serine-containing g. Canadian Journal of Chemistry, 34, 1184-1191.

- Google Patents. (n.d.). Synthetic method of L-serine methyl ester hydrochloride.

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

LookChem. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

-

aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing N-protected amino acid.

-

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

OSTI.GOV. (n.d.). The Mass Spectra of the a-,Amino Acids. Retrieved from [Link]

-

YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]

- MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(19), 3543.

-

ResearchGate. (n.d.). Mass spectrometry of analytical derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Serine, N-(ethoxycarbonyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Serine, N-(methoxycarbonyl)-, methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Peptide Mechanosynthesis by Direct Coupling of N-Protected α-Amino Acids with Amino Esters. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. N-Cbz-L-serine methyl ester | 1676-81-9 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. N-((Phenylmethoxy)carbonyl)-L-serine methyl ester | C12H15NO5 | CID 6999535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to N-α-Cbz-L-serine Methyl Ester (Cbz-Ser-OMe): Nomenclature, Synthesis, and Application

Abstract: This guide provides a comprehensive technical overview of N-α-Carbobenzyloxy-L-serine methyl ester, commonly abbreviated as Cbz-Ser-OMe. It details the systematic IUPAC nomenclature, physicochemical properties, a validated synthesis protocol, and methods for spectroscopic characterization. Furthermore, it explores the compound's critical role as a protected amino acid building block in modern peptide synthesis, a cornerstone of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology industries who require a detailed understanding of this key synthetic intermediate.

Introduction

N-α-Cbz-L-serine methyl ester (Cbz-Ser-OMe) is a synthetically modified derivative of the natural amino acid L-serine.[1] It is a crucial intermediate in organic synthesis, particularly in the field of peptide chemistry.[1] The molecule incorporates two key protecting groups: the Carbobenzyloxy (Cbz or Z) group at the α-amino terminus and a methyl ester at the carboxy terminus. This dual protection strategy is fundamental in peptide synthesis, allowing for the sequential and controlled formation of peptide bonds without undesirable side reactions at the N-terminus or C-terminus.[2][3] The Cbz group, introduced by Bergmann and Zervas in 1932, was the first reversible Nα-protecting group developed for peptide synthesis and remains a vital tool for its ability to suppress racemization during coupling reactions.[3][4] Understanding the properties and synthesis of Cbz-Ser-OMe is therefore essential for professionals engaged in the synthesis of peptides and peptidomimetics for therapeutic applications.[5]

IUPAC Nomenclature and Structural Elucidation

The formal, unambiguous identification of a chemical compound is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

Systematic Name

The systematic IUPAC name for Cbz-Ser-OMe is methyl (2S)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate .[6]

Deconstruction of the IUPAC Name

Each component of the IUPAC name corresponds to a specific part of the molecule's structure:

-

propanoate : This is the root of the name, indicating a three-carbon chain with a carboxylate group. In this case, it is an ester.

-

methyl : This prefix specifies that the carboxylate group has been esterified with a methyl group (-OCH₃).

-

3-hydroxy : This indicates that a hydroxyl (-OH) group is attached to the third carbon of the propanoate chain.

-

2-amino : This denotes that an amino (-NH₂) group is attached to the second carbon.

-

(((benzyloxy)carbonyl)amino) : This complex prefix describes the modification to the amino group.

-

benzyloxy : A benzyl group (C₆H₅CH₂-) attached to an oxygen atom.

-

carbonyl : A C=O group.

-

Together, (benzyloxy)carbonyl forms the Carbobenzyloxy (Cbz) group. This entire group is attached to the amino function at position 2.

-

-

(2S) : This is the stereochemical descriptor, indicating that the chiral center at the second carbon has an S configuration, corresponding to the naturally occurring L-isomer of serine.

Physicochemical Properties

Cbz-Ser-OMe is typically a white to off-white solid at room temperature.[1] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO₅ | [7] |

| Molecular Weight | 253.25 g/mol | [7] |

| Melting Point | 41-43 °C | [7][8] |

| Boiling Point | 170 °C at 0.01 mmHg | [1][7] |

| Appearance | White to almost white powder or crystal | [1] |

| Optical Rotation [α]²⁰/D | -12.0 to -17.0° (c=1, MeOH) | |

| CAS Number | 1676-81-9 | [6] |

Synthesis and Purification

Cbz-Ser-OMe is not a naturally occurring compound and must be prepared synthetically in a laboratory setting.[1] A common and reliable method involves the N-protection of L-serine methyl ester hydrochloride using benzyl chloroformate under basic conditions, often referred to as a Schotten-Baumann reaction.

Reaction Principle

The synthesis proceeds via nucleophilic acyl substitution. The amino group of L-serine methyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as sodium bicarbonate, is required to neutralize the hydrochloride salt of the starting material and to quench the HCl generated during the reaction, driving it to completion.[7][9]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Cbz-Ser-OMe.[5][7]

-

Preparation: Suspend L-serine methyl ester hydrochloride (1.0 equiv) in a suitable solvent such as dioxane or a mixture of dioxane and water.

-

Basification: Cool the suspension in an ice bath (0-5 °C). Add an aqueous solution of sodium bicarbonate (NaHCO₃, 3.0 equiv) to the mixture with stirring.

-

N-Protection: Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.2 equiv) to the reaction mixture while maintaining the cold temperature. Vigorous stirring is essential.

-

Reaction: Allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature and continue stirring for an additional 3-5 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Quench the reaction with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash successively with water and brine to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude product, often an oil or waxy solid, can be purified by silica gel column chromatography using an eluent system such as ethyl acetate in hexanes to afford the pure N-Cbz-L-serine methyl ester.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Cbz-Ser-OMe.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized Cbz-Ser-OMe, several spectroscopic techniques are employed. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the α-CH proton of serine (~4.4 ppm), the methyl ester protons (~3.7 ppm), and the β-CH₂ protons of serine (~3.9 ppm). The NH and OH protons will also be present.[6][10] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, aromatic carbons, the benzylic carbon, and the α- and β-carbons of the serine backbone, as well as the methyl ester carbon.[6] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (amide), O-H stretch (alcohol), C=O stretches (ester and carbamate), and aromatic C-H stretches.[10] |

| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) should be observed. |

Applications in Peptide Synthesis

Cbz-Ser-OMe is a valuable building block for solution-phase and solid-phase peptide synthesis (SPPS).[3]

-

N-Terminal Protection : The Cbz group effectively protects the α-amino group, preventing it from participating in undesired reactions during peptide bond formation.[2] Its urethane structure helps to minimize the risk of epimerization at the α-carbon during coupling, preserving the stereochemical integrity of the amino acid.[4]

-

C-Terminal Protection : The methyl ester protects the carboxylic acid group, allowing the selective activation of the C-terminus of another N-protected amino acid for coupling.

-

Use in Synthesis : In a typical synthetic route, the methyl ester of Cbz-Ser-OMe can be saponified (hydrolyzed) to reveal the free carboxylic acid. This Cbz-Ser-OH can then be coupled to the N-terminus of another amino acid or a growing peptide chain. Alternatively, the Cbz group can be removed via catalytic hydrogenation to expose the free amine, which can then be acylated. This versatility makes it a key intermediate in the synthesis of complex peptides and therapeutic agents.[5][11]

Conclusion

N-α-Cbz-L-serine methyl ester, systematically named methyl (2S)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, is a cornerstone intermediate in synthetic organic chemistry. Its well-defined structure, reliable synthesis, and the orthogonal nature of its protecting groups make it an indispensable tool for researchers in peptide chemistry and drug development. A thorough understanding of its properties and handling is crucial for the successful synthesis of complex, biologically active peptides.

References

- PrepChem. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester.

- Chemsrc. (2024, August 24). N-Cbz-L-serine methyl ester.

- BenchChem. (2025). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.

- Guidechem. (n.d.). N-Cbz-L-serine methyl ester 1676-81-9.

- Organic Syntheses. (n.d.). Procedure 70.

- ChemicalBook. (n.d.). N-Cbz-L-serine methyl ester CAS#: 1676-81-9.

- Beveridge, D. L., et al. (1956). Canadian Journal of Chemistry, 34.

- National Center for Biotechnology Information. (n.d.). N-((Phenylmethoxy)carbonyl)-L-serine methyl ester. PubChem Compound Database.

- ChemicalBook. (2025, September 25). N-Cbz-L-serine methyl ester.

- ChemicalBook. (n.d.). N-Cbz-L-Serine CAS#: 1145-80-8.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Cbz-L-Cysteine Methyl Ester.

- TCI Chemicals (India) Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-L-serine Methyl Ester 1676-81-9.

- TCI EUROPE N.V. (n.d.). N-Benzyloxycarbonyl-L-serine Methyl Ester 1676-81-9.

- Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 75, 18.1.1-18.1.28.

- TCI AMERICA. (n.d.). N-Benzyloxycarbonyl-L-serine Methyl Ester 1676-81-9.

- Vasanthakumar, G., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7234.

- ChemicalBook. (n.d.). N-Cbz-L-Serine(1145-80-8) 1H NMR spectrum.

- SpectraBase. (n.d.). L-Serine, N-(ethoxycarbonyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?

- ChemicalBook. (n.d.). L-Serine methyl ester hydrochloride(5680-80-8) 13C NMR spectrum.

- Wadzinski, T. J., et al. (2016). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 138(1), 53-56.

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-Cbz-L-serine methyl ester | 1676-81-9 [chemicalbook.com]

- 6. N-((Phenylmethoxy)carbonyl)-L-serine methyl ester | C12H15NO5 | CID 6999535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Cbz-L-serine methyl ester CAS#: 1676-81-9 [m.chemicalbook.com]

- 8. N-Cbz-L-serine methyl ester | CAS#:1676-81-9 | Chemsrc [chemsrc.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: Properties, Synthesis, and Applications

Executive Summary: This guide provides an in-depth technical overview of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a key serine derivative widely utilized in organic synthesis and medicinal chemistry. Commonly known as N-Cbz-serine methyl ester, this compound's utility is rooted in its dual-protection structure, featuring a benzyloxycarbonyl (Cbz or Z) group protecting the amine and a methyl ester protecting the carboxylic acid. This configuration makes it an invaluable building block in peptide synthesis and the development of complex molecular architectures. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic explanations, explores its critical applications, and outlines essential handling procedures for research and development professionals.